molecular formula C11H20O5 B1584322 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate CAS No. 24493-59-2

2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate

Cat. No. B1584322
CAS RN: 24493-59-2
M. Wt: 232.27 g/mol
InChI Key: OBBZSGOPJQSCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate” is a chemical compound . It is also known by other names such as “2-(2-Methoxyethoxy)ethyl methacrylate” and "2-(2-Methoxyethoxy)ethyl-acetat" .


Molecular Structure Analysis

The molecular formula of “2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate” is C9H18O5 . The average mass is 206.236 Da and the monoisotopic mass is 206.115417 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate” include a boiling point of 98 °C/3.5 mmHg, a density of 1.02 g/mL at 25 °C, a vapor pressure of 3.19Pa at 20℃, and a refractive index of n 20/D 1.44 .

Scientific Research Applications

Water Soluble Polyperoxides

2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate can react with molecular oxygen under specific conditions to produce water-soluble, thermoresponsive polyperoxides. These compounds exhibit significant thermal degradation and exothermic behavior, indicating potential applications in areas requiring temperature-sensitive materials (Pal & De, 2012).

Thermally Sensitive Water-Soluble Polymers

Anionic polymerization of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate has been used to create thermally sensitive water-soluble polymers. These polymers demonstrate unique properties like solubility and cloud points that are highly dependent on the length of hydrophilic oligo(ethylene glycol) units, suggesting applications in fields requiring temperature-controlled solubility (Han, Hagiwara & Ishizone, 2003).

Phase Transitions in Aqueous Solutions

The phase transitions in water of copolymers based on 2-(2-methoxyethoxy)ethyl methacrylate have been extensively studied, showing that these copolymers can undergo reversible coil-to-globule transitions. This behavior is crucial for applications in drug delivery systems and other biomedical fields (Lutz, Weichenhan, Akdemir & Hoth, 2007).

Hydrogels with Gradient Cross-link Density

Hydrogels created from 2-(2-methoxyethoxy)ethyl methacrylate have shown a gradient in cross-link density. These hydrogels' properties, like swelling and thermal behavior, can be controlled by adjusting the absorbed dose and cross-linker concentration, suggesting their potential in biomedical applications like tissue engineering (Kadłubowski, Matusiak, Adamus, Olejniczak & Kozanecki, 2016).

Universal Biomembrane Adhesive

A novel monomer based on 2-(2-(2-methoxyethoxy)ethoxy)ethyl methacrylate has been developed for creating a universal biomembrane adhesive. This adhesive can rapidly bind and internalize into mammalian cell membranes, indicating its potential in cell manipulation and tissue engineering (Yu, Yang, Horte, Kizhakkedathu & Brooks, 2014).

Network Formation and Molecular Relaxations

Studies on copolymers of 2-(2-methoxyethoxy)ethyl methacrylate have revealed insights into segmental motions and network relaxation processes, essential for designing thermo-responsive hydrogels for biomedical applications (Kozanecki, Pastorczak, Okrasa, Ulański, Yoon, Kowalewski, Matyjaszewski & Koynov, 2015).

Safety And Hazards

“2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and has acute dermal toxicity. It can cause serious eye damage/eye irritation and is a reproductive toxin .

properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O5/c1-10(2)11(12)16-9-8-15-7-6-14-5-4-13-3/h1,4-9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBZSGOPJQSCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

87178-66-3
Record name 2-Propenoic acid, 2-methyl-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87178-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20885270
Record name 2-Propenoic acid, 2-methyl-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20885270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate

CAS RN

24493-59-2
Record name Triethylene glycol methyl ether methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24493-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 2-(2-(2-methoxyethoxy)ethoxy)ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024493592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-methyl-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20885270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(2-methoxyethoxy)ethoxy]ethyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.065
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate
Reactant of Route 2
Reactant of Route 2
2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate
Reactant of Route 3
Reactant of Route 3
2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate
Reactant of Route 4
Reactant of Route 4
2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate
Reactant of Route 5
Reactant of Route 5
2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate
Reactant of Route 6
Reactant of Route 6
2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate

Citations

For This Compound
101
Citations
J Ding, C Xiao, L Zhao, Y Cheng, L Ma… - Journal of Polymer …, 2011 - Wiley Online Library
Thermoresponsive and pH‐responsive graft copolymers, poly(L‐glutamate)‐g‐oligo(2‐(2‐(2‐methoxyethoxy)ethoxy)ethyl methacrylate) and poly(L‐glutamic acid‐co‐(L‐glutamate‐g‐…
Number of citations: 76 onlinelibrary.wiley.com
K Sato, S Kobayashi, M Kusakari… - Macromolecular …, 2015 - Wiley Online Library
Six types of poly(2‐methoxyethyl acrylate) (PMEA) analogues were synthesized and the water structure in the hydrated polymers was characterized using differential scanning …
Number of citations: 87 onlinelibrary.wiley.com
S Han, M Hagiwara, T Ishizone - Macromolecules, 2003 - ACS Publications
Anionic polymerizations of 2-methoxyethyl methacrylate (1), 2-(2-methoxyethoxy)ethyl methacrylate (2), and 2-[2-(2-methoxyethoxy)ethoxy]ethyl methacrylate (3) were carried out with 1,…
Number of citations: 511 pubs.acs.org
T Tsukagoshi, Y Kondo, N Yoshino - Colloids and Surfaces B: Biointerfaces, 2007 - Elsevier
We prepare poly(2-methoxyethyl-, 2-(2-methoxyethoxy)ethyl-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl methacrylate) (p(nEOMA), n=1, 2, and 3) brushed surfaces with varying the polymer …
Number of citations: 9 www.sciencedirect.com
J Ding, L Zhao, D Li, C Xiao, X Zhuang, X Chen - Polymer Chemistry, 2013 - pubs.rsc.org
A series of thermo-responsive “hairy-rod” polypeptides was efficiently synthesized by grafting of azide-terminated (co)polymers of 2-(2-methoxyethoxy)ethyl methacrylate (MEO2MA) or 2…
Number of citations: 76 pubs.rsc.org
T Kato, MA Hillmyer - ACS Applied Materials & Interfaces, 2013 - ACS Publications
Functionalized nanoporous polyethylene (PE) was prepared through controlled introduction of thermo-responsive poly[2-(2-methoxyethoxy)ethyl methacrylate] (PMe(OE) 2 MA), or poly{…
Number of citations: 21 pubs.acs.org
LH Wang, W Ting, YZ You - Polymer Chemistry, 2015 - pubs.rsc.org
The morphology controls of formed polymer nanomaterials are very important for developing suitable nanomaterials. Generally, to regulate the assembled morphology of polymers, we …
Number of citations: 9 pubs.rsc.org
H Yokoyama, T Miyamae, S Han, T Ishizone… - …, 2005 - ACS Publications
A block copolymer of deuterated polystyrene (dPS) and 2-[2-(2-methoxyethoxy)ethoxy]ethyl methacrylate (PME3MA) spontaneously exposes the PME3MA block, which is soluble in …
Number of citations: 72 pubs.acs.org
YV Demidova, PA Demidov, VV Potekhin… - Russian Journal of …, 2016 - Springer
Side reactions in the course of esterification of methacrylic acid with triethyleneglycol methyl ether in the presence of homogeneous acid catalyst have been studied. Chromato-mass …
Number of citations: 2 link.springer.com
H Yokoyama, T Miyamae, S Han… - 54th SPSJ Annual …, 2005 - kyushu-u.elsevierpure.com
A block copolymer of deuterated polystyrene (dPS) and 2-[2-(2-methoxyethoxy) ethoxy] ethyl methacrylate (PME3MA) spontaneously exposes the PME3MA block, which is soluble in …
Number of citations: 2 kyushu-u.elsevierpure.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.